molecular formula C5H7N3OS B14397508 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one CAS No. 89730-81-4

3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one

Cat. No.: B14397508
CAS No.: 89730-81-4
M. Wt: 157.20 g/mol
InChI Key: BDZBODYHDYLHQL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a dithiocarbamate with a hydrazine derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur-containing functional group.

    Substitution: Various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, its reactivity could be explained by the electronic distribution within the molecule and the presence of reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1,2,4-triazine: Lacks the sulfur atom, which could significantly alter its reactivity and applications.

    6-Sulfanylidene-1,2,4-triazine: Similar structure but without the methyl groups, which could affect its physical and chemical properties.

Uniqueness

3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, as well as the specific positioning of the methyl groups

Properties

CAS No.

89730-81-4

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

3,4-dimethyl-6-sulfanylidene-1H-1,2,4-triazin-5-one

InChI

InChI=1S/C5H7N3OS/c1-3-6-7-4(10)5(9)8(3)2/h1-2H3,(H,7,10)

InChI Key

BDZBODYHDYLHQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)C(=O)N1C

Origin of Product

United States

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